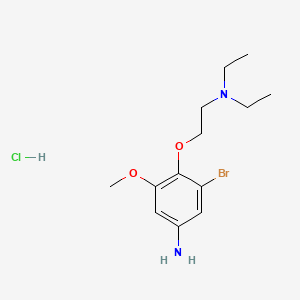
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is a chemical compound with the molecular formula C18H33BrCl2N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a methoxy group attached to the phenetidine structure, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the bromination of p-Phenetidine followed by the introduction of the diethylamino group and the methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-propoxy-, hydrochloride: Similar structure but with a propoxy group instead of a methoxy group.
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-hexyloxy-, hydrochloride: Similar structure but with a hexyloxy group instead of a methoxy group.
Uniqueness
p-Phenetidine, 3-bromo-beta-(diethylamino)-5-methoxy-, hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with molecular targets, differentiating it from similar compounds with different substituents.
Properties
CAS No. |
96116-02-8 |
|---|---|
Molecular Formula |
C13H22BrClN2O2 |
Molecular Weight |
353.68 g/mol |
IUPAC Name |
3-bromo-4-[2-(diethylamino)ethoxy]-5-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C13H21BrN2O2.ClH/c1-4-16(5-2)6-7-18-13-11(14)8-10(15)9-12(13)17-3;/h8-9H,4-7,15H2,1-3H3;1H |
InChI Key |
MJRUICBEVVAILY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Br)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















